Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate

Description

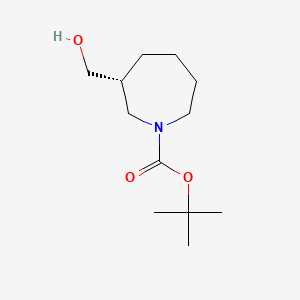

Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate is a chiral bicyclic compound featuring a seven-membered azepane ring substituted with a hydroxymethyl group at the (3R)-position and a tert-butyl carbamate (Boc) protecting group at the nitrogen atom. This structural motif is common in medicinal chemistry, where the Boc group enhances solubility and stability during synthesis, while the hydroxymethyl group provides a site for further functionalization or interaction with biological targets . The compound’s stereochemistry at C3 is critical for its activity in asymmetric catalysis or receptor binding applications.

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 |

InChI Key |

GTUZRHLZQZWTGH-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H](C1)CO |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of this compound typically involves the following key stages:

- Formation of the azepane ring through cyclization of appropriate precursors.

- Introduction of the hydroxymethyl substituent at the 3R position.

- Protection of the carboxylic acid as a tert-butyl ester.

This synthetic strategy ensures stereochemical control and high purity of the final product.

Representative Synthetic Procedure

A general synthetic approach, adapted from industrial and patent literature, involves:

Starting Material Preparation: A suitable azepane precursor with a ketone or aldehyde functionality at the 3-position is employed.

Stereoselective Reduction: The carbonyl group is stereoselectively reduced using a mild reducing agent such as sodium borohydride (NaBH4) at low temperatures (0–5°C) in aqueous micellar media to afford the (3R)-hydroxymethyl configuration with high diastereomeric excess (≥80% de).

Carboxyl Protection: The carboxylic acid is protected by esterification with tert-butyl groups, commonly via reaction with tert-butanol under acidic conditions or by using tert-butyl chloroformate in the presence of a base.

Purification: The crude product is purified by crystallization (e.g., from n-heptane) or chromatography to achieve high optical purity (>95%) and chemical purity.

Industrial and Green Chemistry Considerations

- The process emphasizes eco-friendly reagents and solvents , such as aqueous micellar aggregates and acetone, minimizing hazardous waste.

- Catalysts like D-10-camphor sulfonic acid are used to promote ketal formation and selective hydrolysis steps.

- Oxidation steps, when applicable, employ copper salt/diimine ligand/TEMPO/oxygen systems at mild temperatures (30–50°C) to avoid harsh oxidants.

- Temperature control and solvent choice are optimized for yield and stereoselectivity.

Detailed Reaction Conditions and Data

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Stereoselective reduction | Sodium borohydride, aqueous micellar system, 0–5°C | (3R)-hydroxymethyl azepane intermediate, ≥80% de |

| 2 | Esterification (protection) | tert-Butanol or tert-butyl chloroformate, acid/base catalysis | tert-Butyl ester formation, protecting carboxyl group |

| 3 | Purification | Crystallization from n-heptane or chromatography | Optical purity >95%, chemical purity high |

| 4 | Optional oxidation | Cu(Salt)/diimine ligands/TEMPO/O2, organic solvent, 30–50°C | Selective oxidation of hydroxymethyl to aldehyde or acid if needed |

Research Outcomes and Analytical Data

Purity: Commercially available this compound is typically supplied at ≥95% purity, confirmed by chromatographic methods.

Stereochemical Integrity: Diastereomeric excess values exceeding 80% after reduction steps demonstrate effective stereocontrol.

Molecular Formula and Weight: C12H23NO3, molecular weight ~229.32 g/mol.

Spectroscopic Characterization:

- NMR confirms the presence of the hydroxymethyl group and the tert-butyl ester.

- Optical rotation measurements validate stereochemistry.

- Mass spectrometry confirms molecular weight.

Solubility: Soluble in organic solvents such as dichloromethane; limited aqueous solubility due to the tert-butyl group.

Comparative Analysis with Related Compounds

The stereochemical configuration (3R vs. 3S) influences biological activity and synthetic utility. The tert-butyl ester provides steric protection enhancing stability compared to other protecting groups like benzyl.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. This can be achieved using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alkyl halides, sulfonates, and other nucleophiles.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound. The azepane ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate and Analogs

Key Observations :

- Substituents : Fluorination (as in ) increases metabolic stability but may reduce solubility. Methoxy groups () enhance polarity, while methyl substituents () alter steric bulk.

- Stereochemistry : The (3R) configuration in the target compound and its tetrahydrofuran analog () is crucial for enantioselective interactions.

Physicochemical Properties

Table 2: Physical and Spectral Data

Notes:

Biological Activity

Tert-butyl (3R)-3-(hydroxymethyl)azepane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Tert-butyl (R)-3-(hydroxymethyl)azepane-1-carboxylate

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- CAS Number : 1587637-72-6

The compound features a seven-membered azepane ring, a tert-butyl group, and a hydroxymethyl functional group. These structural elements contribute to its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the hydroxymethyl group may facilitate hydrogen bonding, enhancing binding affinity and selectivity towards specific targets.

Preliminary studies suggest that the compound may modulate enzyme activity, influencing metabolic pathways that could lead to therapeutic effects. The detailed mechanism remains under investigation, but initial findings indicate potential interactions with key biological pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit significant biological activity, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It may interact with certain receptors, influencing physiological responses.

- Antioxidant Properties : There is emerging evidence suggesting that this compound could possess antioxidant capabilities, which may contribute to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related azepane derivatives, providing insights into the potential applications of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that structurally similar compounds can act as potent inhibitors of various enzymes. For example, studies on substituted oxo-azepines have shown their effectiveness as enzyme inhibitors in different biological contexts .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of azepane derivatives have highlighted the importance of specific functional groups in determining biological activity. The unique combination of hydroxymethyl and tert-butyl groups in our compound suggests a promising avenue for further exploration in drug design .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Rel-tert-butyl (3R,6S)-3-acetoxy-6-hydroxyazepane-1-carboxylate | Acetoxy group | Lacks hydroxymethyl substitution |

| Rel-tert-butyl (3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate | Hydroxymethyl group | Different cyclic structure |

| Tert-butyl (6R)-3,3-difluoro-6-hydroxy-azepane-1-carboxylate | Difluoro substitution | Variation in hydroxy placement |

This table illustrates how the specific combination of functional groups in this compound may confer distinct biological properties compared to other azepane derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.